(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that features a combination of several functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.
Introduction of the Sulfonyl Group: The imidazole derivative can be reacted with a sulfonyl chloride under basic conditions to form the sulfonyl-imidazole intermediate.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a diol.
Final Coupling Reaction: The final step involves coupling the sulfonyl-imidazole, azetidine, and tetrahydropyran intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The azetidine and tetrahydropyran rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-imidazol-2-yl)sulfonyl derivatives: These compounds share the imidazole-sulfonyl moiety and exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring are known for their antimicrobial and anticancer properties.
Tetrahydropyran derivatives: These compounds are used in pharmaceuticals and materials science due to their stability and unique properties.
Uniqueness
The uniqueness of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone lies in its combination of functional groups, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-10-9-20-18(21)27(24,25)16-13-22(14-16)17(23)19(7-11-26-12-8-19)15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGFWLRDCIWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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